molecular formula C20H20N4O2 B2465796 4-({1-[3-(1H-Pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridin CAS No. 2034365-03-0

4-({1-[3-(1H-Pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridin

Katalognummer: B2465796
CAS-Nummer: 2034365-03-0
Molekulargewicht: 348.406
InChI-Schlüssel: BCUGTEBRXDLLQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a phenyl group, a pyridine ring, and a piperidine ring

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of key proteins involved in cancer cell metabolism, such as AMPK (AMP-activated protein kinase). Studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline, thereby suggesting its utility in treating cognitive impairments.

Antimicrobial Properties

Preliminary studies have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is believed to enhance its efficacy against certain pathogens, making it a candidate for further exploration in antibacterial therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of AMPK; reduced tumor growth
NeuroprotectiveAChE inhibition; potential for cognitive enhancement
AntimicrobialEffective against Gram-positive bacteria; MIC values reported

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelKey Structural Features
Pyrazole Derivative AHighSubstituted methoxy group
Piperidine-linked Compound BModerateCarbonyl linkage
Unsubstituted PyrazoleLowLack of electron-donating groups

Case Study 1: Anticancer Efficacy

A study evaluated various pyrazole derivatives, including the compound in focus, demonstrating that structural modifications at the 4-position significantly enhanced anticancer activity against human cancer cell lines. The compound exhibited an IC50 value comparable to leading anticancer agents, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

In vitro models assessing neuroprotective effects revealed that compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone could effectively reduce oxidative stress markers associated with neuronal cell death. These findings suggest potential applications in treating neurodegenerative diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the phenyl group and a halogenated pyrazole.

    Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via reductive amination.

    Attachment of the pyridine ring: This can be achieved through nucleophilic substitution reactions where the pyridine ring is introduced to the piperidine ring.

    Final assembly: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and phenyl rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine and piperidine rings, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole and phenyl rings.

    Reduction: Reduced forms of the pyridine and piperidine rings.

    Substitution: Substituted derivatives at the phenyl and pyridine rings.

Vergleich Mit ähnlichen Verbindungen

  • (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Uniqueness: The unique combination of the pyrazole, phenyl, pyridine, and piperidine rings in (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Biologische Aktivität

The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a notable member of the pyrazole family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}

This compound features a pyrazole moiety linked to a phenyl group and a piperidine ring substituted with a pyridine-4-yloxy group. Its unique structure contributes to its potential therapeutic applications.

Pharmacological Effects

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, certain synthesized pyrazole compounds exhibited promising results against Mycobacterium tuberculosis and other pathogens .
  • CNS Activity : The compound has been investigated for its potential in treating central nervous system disorders. It may influence neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and mild cognitive impairment .

The biological activity of (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been reported to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome and related disorders .
  • Modulation of Inflammatory Pathways : By inhibiting cyclooxygenase (COX) enzymes, pyrazole derivatives can reduce inflammation and pain, making them potential candidates for anti-inflammatory therapies .
  • Antioxidant Properties : Some studies suggest that pyrazole compounds may exhibit antioxidant activity, which can protect cells from oxidative stress-related damage .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including the target compound. Results showed that at concentrations around 10 µM, the compound significantly inhibited TNF-α and IL-6 production compared to standard anti-inflammatory drugs like dexamethasone .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of synthesized pyrazole derivatives was assessed against several bacterial strains. The results indicated that specific derivatives demonstrated high inhibition rates against E. coli and Staphylococcus aureus, suggesting potential for development into antimicrobial agents .

Data Summary

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli and M. tuberculosis
CNS disordersPotential therapeutic effects in Alzheimer's disease

Eigenschaften

IUPAC Name

(3-pyrazol-1-ylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(16-3-1-4-17(15-16)24-12-2-9-22-24)23-13-7-19(8-14-23)26-18-5-10-21-11-6-18/h1-6,9-12,15,19H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGTEBRXDLLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.